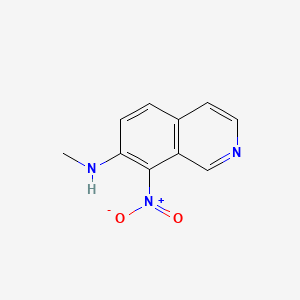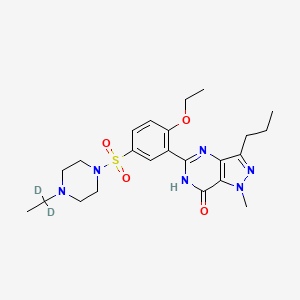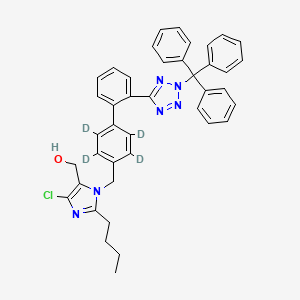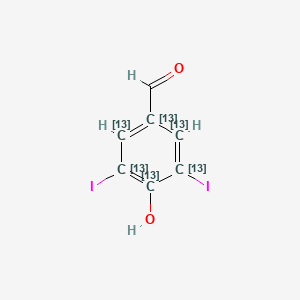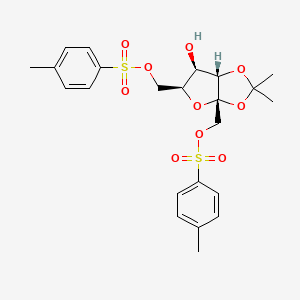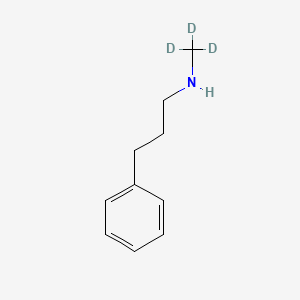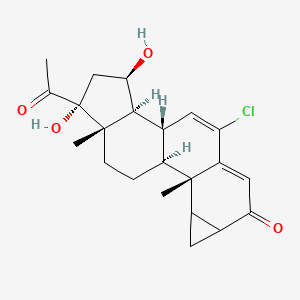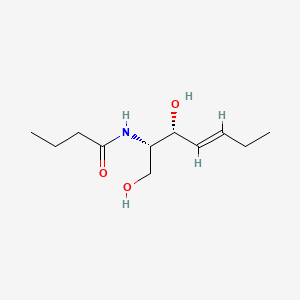
(2E)-3-(2-Phenylacetamido)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Phenylacetamido)but-2-enamide, also known as N-phenylacetyl-L-glutamine or PAL-Gln, is a synthetic compound with potential therapeutic applications. It belongs to the class of N-acyl amino acids, which are derivatives of amino acids and have been shown to have various biological activities. PAL-Gln has been studied for its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.
Mécanisme D'action
The exact mechanism of action of PAL-Gln is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress. PAL-Gln has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
PAL-Gln has been shown to have various biochemical and physiological effects. It has been reported to reduce levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain and other tissues. PAL-Gln has also been shown to increase levels of the antioxidant glutathione (GSH) in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PAL-Gln in lab experiments is its potential as a neuroprotective agent. It has been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in models of neurodegenerative diseases. However, one limitation of using PAL-Gln is its relatively low potency compared to other compounds with similar activities.
Orientations Futures
There are several potential future directions for research on PAL-Gln. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential as an anti-inflammatory agent in diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of PAL-Gln and to optimize its potency and efficacy.
Méthodes De Synthèse
The synthesis of PAL-Gln involves the reaction of (2E)-3-(2-Phenylacetamido)but-2-enamideyl-L-glutamic acid with thionyl chloride, followed by the addition of ammonia to form the corresponding amide. The reaction scheme is shown below:
Applications De Recherche Scientifique
PAL-Gln has been studied for its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer, and inflammation. In a study conducted on a mouse model of Parkinson's disease, PAL-Gln was found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Another study showed that PAL-Gln inhibited the growth of breast cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
(E)-3-[(2-phenylacetyl)amino]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(7-11(13)15)14-12(16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,15)(H,14,16)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLNHFUTIVCHQ-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N)NC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N)/NC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858298 |
Source


|
| Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetyl beta-aminocrotonamide | |
CAS RN |
1246833-19-1 |
Source


|
| Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

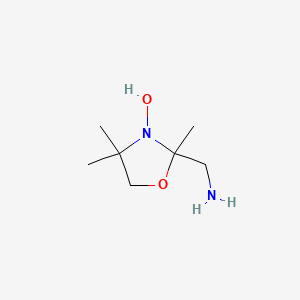
![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
